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Compound of Interest

Compound Name: PRL 2915

Cat. No.: B3251364

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
pharmacological profile of PRL-2915, a potent and selective antagonist of the human
somatostatin subtype 2 receptor (hsst2). All quantitative data is presented in structured tables,
and detailed methodologies for key experiments are provided. Signaling pathways and
experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

PRL-2915 is a synthetic cyclic octapeptide. Its chemical identity and key properties are
summarized in the table below.
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Property Value

4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-
pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-

IUPAC Name ,
L-valyl-L-cysteinyl-3-(2-naphthalenyl)-L-
alaninamide, cyclic (2 - 7)-disulfide

Molecular Formula Cs9H71CIN120sS2

Molecular Weight 1175.85 g/mol

CAS Number 209006-18-8

Appearance White to off-white solid
{Phe<4-CI>}-{d-Cys}-{B-Ala<3-Py>}-{d-Trp}-Lys-

Amino Acid Sequence {Val<3-Me>}-Cys-{2-Nal}-NH2 (Disulfide bond

between Cys2 and Cys?’)

Pharmacological Properties

PRL-2915 is a high-affinity antagonist for the human somatostatin subtype 2 receptor (hsst2),
exhibiting significant selectivity over other somatostatin receptor subtypes. It also demonstrates
antagonist activity at the urotensin-Il receptor.

Somatostatin Receptor Binding Affinity

The binding affinity of PRL-2915 for human somatostatin receptors has been determined
through competitive binding assays. The inhibition constants (Ki) are presented in the table
below.
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Receptor Subtype Ki (nM)
hsstl >1000
hsst2 12
hsst3 100
hsst4 895
hsstb 520

In Vitro Antagonist Activity

PRL-2915 has been shown to be a potent antagonist in a rat pituitary growth hormone in vitro
assay, effectively inhibiting the action of somatostatin.

Assay ICs0 (NM)

Rat Pituitary Growth Hormone Antagonist Assay

(vs. Somatostatin-14)

Urotensin-ll Receptor Activity

PRL-2915 dose-dependently blocks human urotensin-ll-induced tonic contractions in isolated
rat aortic rings, indicating its antagonist activity at the urotensin-II receptor.

Signaling Pathways
Somatostatin Receptor Subtype 2 (SSTR2) Signaling

PRL-2915 acts as an antagonist at the SSTR2, a G-protein coupled receptor (GPCR). Upon
activation by its endogenous ligand somatostatin, SSTR2 initiates a signaling cascade that
leads to various cellular responses. As an antagonist, PRL-2915 blocks these downstream
effects. The canonical SSTR2 signaling pathway is depicted below.
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Caption: SSTR2 Signaling Pathway and Point of Inhibition by PRL-2915.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of PRL-2915.

Radioligand Binding Assay for Somatostatin Receptors
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This protocol outlines the general procedure for a competitive radioligand binding assay to
determine the affinity (Ki) of a test compound like PRL-2915 for somatostatin receptors.

4 N

Preparation

1. Prepare cell membranes
expressing the target
somatostatin receptor subtype.

2. Prepare a solution of a
radiolabeled somatostatin analog
(e.g., 25I-[Tyr11]-SRIF-14).

3. Prepare serial dilutions
of the test compound (PRL-2915).

g A J

Incubation

4. Incubate membranes, radioligand,
and test compound at a defined
temperature and time to reach equilibrium.

Sepafation

5. Rapidly filter the incubation mixture
through a glass fiber filter to separate
bound from free radioligand.

'

6. Wash the filters with ice-cold buffer
to remove non-specifically bound radioligand.

. J
/

Detectionv& Analysis

7. Measure the radioactivity
retained on the filters using a
gamma counter.

'

8. Plot the data and perform non-linear
regression analysis to determine the ICso.

9. Calculate the Ki value using the
Cheng-Prusoff equation.

G J
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Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Steps:
o Membrane Preparation:

o Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g.,
CHO-K1 or HEK?293 cells).

o Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCI, pH 7.4)
containing protease inhibitors.

o Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
o Centrifuge the supernatant at high speed to pellet the cell membranes.

o Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein
concentration using a suitable method (e.g., Bradford assay).

e Binding Assay:

o In a 96-well plate, add the following to each well:

Cell membrane preparation (a specific amount of protein, e.g., 20-40 pg).

» Afixed concentration of the radiolabeled somatostatin analog (e.g., *2°I-[Tyr1]-
somatostatin-14) at a concentration close to its Kd.

= Varying concentrations of the unlabeled test compound (PRL-2915).

» For determining non-specific binding, add a high concentration of unlabeled
somatostatin.

» Bring the final volume to a fixed amount (e.g., 250 uL) with binding buffer (50 mM
HEPES, 5 mM MgClz, 1 mg/mL BSA, pH 7.4).
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o Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach
equilibrium (e.g., 30-60 minutes).

e Filtration and Counting:

o Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman
GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

o Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Measure the radioactivity retained on the filters using a gamma counter.
e Data Analysis:

o Subtract the non-specific binding from the total binding to obtain the specific binding at
each concentration of the test compound.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve
and determine the ICso value (the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand).

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L}/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant
for the receptor.

Rat Aortic Ring Contraction Assay

This protocol describes the general methodology to assess the antagonist effect of a
compound like PRL-2915 on urotensin-ll-induced vasoconstriction in isolated rat aortic rings.
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Tissue Preparation

1. Euthanize a rat and dissect

the thoracic aorta.

'

2. Clean the aorta of adhering
connective and adipose tissue.

'

§

. Cut the aorta into rings
(2-3 mm in width).

-

J
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Mounting and

Equilibration )

4. Suspend the aortic rings in an
organ bath containing physiological
salt solution (e.g., Krebs-Henseleit).

'

5. Equilibrate the rings under a
resting tension for a specific period.

.
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9. Construct concentration-response
curves and compare the responses in the
presence and absence of the antagonist.
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Caption: Experimental Workflow for Rat Aortic Ring Contraction Assay.
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Detailed Steps:

o Tissue Preparation:

[¢]

o

[¢]

[e]

Humanely euthanize a male Wistar rat.

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit
solution.

Remove the surrounding connective and adipose tissues under a dissecting microscope.

Cut the aorta into rings of approximately 2-3 mm in width. The endothelium may be
removed by gently rubbing the luminal surface with a wire.

e Mounting and Equilibration:

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath
containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with
95% Oz and 5% CO:..

Connect one hook to a fixed support and the other to an isometric force transducer to
record changes in tension.

Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate
for at least 60-90 minutes, with periodic washing with fresh buffer.

o Experimental Procedure:

o

After equilibration, test the viability of the rings by inducing a contraction with a standard
agent like potassium chloride (KClI).

Wash the rings and allow them to return to baseline tension.

Incubate the aortic rings with either the vehicle (control) or a specific concentration of
PRL-2915 for a predetermined period (e.g., 30 minutes).

Construct a cumulative concentration-response curve for urotensin-1l by adding it to the
organ bath in increasing concentrations and recording the steady-state contraction at each
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concentration.

o Data Analysis:

o Express the contractile responses as a percentage of the maximal contraction induced by
KCI.

o Plot the mean contractile response against the logarithm of the agonist concentration to
generate concentration-response curves.

o Compare the concentration-response curves in the presence and absence of PRL-2915 to
determine the nature and potency of the antagonism.

Conclusion

PRL-2915 is a valuable research tool for investigating the physiological and pathophysiological
roles of the somatostatin subtype 2 receptor and the urotensin-Il receptor. Its high affinity and
selectivity for hsst2 make it a suitable probe for studying the downstream signaling and
functional consequences of SSTR2 blockade. The detailed protocols provided in this guide
offer a foundation for the design and execution of experiments utilizing this potent antagonist.

« To cite this document: BenchChem. [PRL-2915: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3251364+#prl-2915-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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